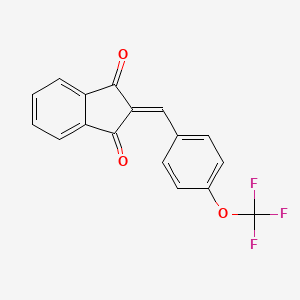
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione”, can be achieved through various chemical reactions . For instance, 2-(3-Oxo-2,3-dihydro-1 H-inden-1-ylidene)malononitrile and 2,2′-(1 H-indene-1,3(2 H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis
The molecular structure of “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione” is characterized by the presence of a trifluoromethoxyphenyl group attached to an indane-1,3-dione core. The molecular weight of this compound is 318.251.Chemical Reactions Analysis
Indane-1,3-dione, the core structure of “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione”, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions to form different derivatives .Aplicaciones Científicas De Investigación
Synthesis and Properties
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione, as part of the indane-1,3-dione family, exhibits versatile applications ranging from biosensing, bioimaging, to electronics and photopolymerization. Indane-1,3-dione derivatives are synthesized through various chemical reactions, highlighting their adaptability in different scientific fields. Their structural versatility enables their use in diverse applications, demonstrating the scaffold's broad utility (Pigot, Brunel, & Dumur, 2022).
Molecular Structure and Reactivity Studies
The study of molecular structure and vibrational characteristics of indane derivatives, including 1H-indene-1,3(2H)-dione, provides insights into their reactivity and polarity. Such research is pivotal for understanding the compound's applications in various fields, such as anticoagulation and material science. The comparison between 2,3-dihydro-1H-indene and its derivatives elucidates the impact of structural changes on molecular properties, aiding in the design of new compounds with tailored functionalities (Prasad et al., 2010).
Mechanofluorochromic Properties
The mechanofluorochromic (MFC) properties of indane derivatives, particularly those involving 1H-indene-1,3(2H)-dione, are of significant interest. These properties are explored through the synthesis of D-π-A 4H-pyran derivatives, which reveal the impact of molecular symmetry on MFC activities. Such studies contribute to the development of new materials with potential applications in sensing, imaging, and smart devices, demonstrating the compound's relevance in advanced material science (Wang et al., 2019).
Biomedical Imaging Applications
Indane-1,3-dione derivatives, including 2-methylene-1H-indene-1,3(2H)-dione, show promise in biomedical imaging. Their synthesis and incorporation into biocompatible fluorescent nanoparticles enable cell imaging applications, such as in MCF-7 cell imaging. This highlights the potential of such compounds in bioimaging, offering tools for biomedical research and diagnostics (Lei et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O3/c18-17(19,20)23-11-7-5-10(6-8-11)9-14-15(21)12-3-1-2-4-13(12)16(14)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUSBUNUANFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
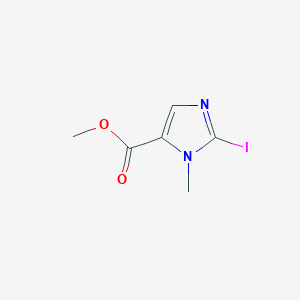
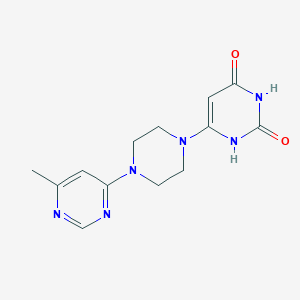
![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)

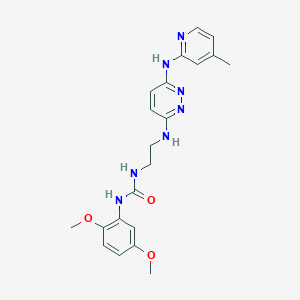
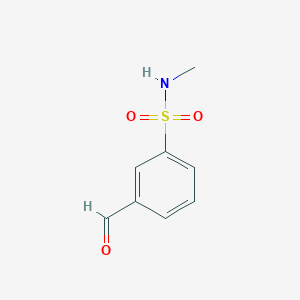
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)
![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)